molecular formula C7H10N2O B1331165 4-Amino-2,6-dimethylpyridine 1-oxide CAS No. 3512-82-1

4-Amino-2,6-dimethylpyridine 1-oxide

Cat. No.: B1331165
CAS No.: 3512-82-1
M. Wt: 138.17 g/mol
InChI Key: XCPSKNPXGAXKLM-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylpyridine 1-oxide is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and two methyl groups at the second and sixth positions, along with an oxide group at the first position.

Scientific Research Applications

4-Amino-2,6-dimethylpyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and dyestuffs .

Safety and Hazards

“4-Amino-2,6-dimethylpyridine 1-oxide” is harmful if swallowed or inhaled. It is also harmful in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethylpyridine 1-oxide typically involves the oxidation of 4-Amino-2,6-dimethylpyridine. One common method includes the use of hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dimethylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylpyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can act as both an electron donor and acceptor, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but its unique electronic properties play a crucial role in its activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,6-dimethylpyridine 1-oxide is unique due to its N-oxide functionality, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-hydroxy-2,6-dimethylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSKNPXGAXKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=N)C=C(N1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-82-1
Record name 4-Amino-2,6-dimethylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003512821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3512-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-AMINO-2,6-DIMETHYLPYRIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRT4RRR46R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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